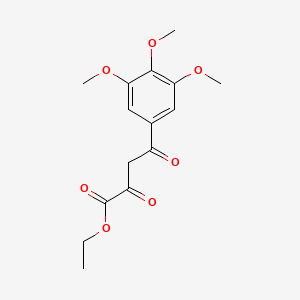

Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate

Description

Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate is a β-diketo ester derivative featuring a 3,4,5-trimethoxyphenyl substituent at the 4-position of the butanoate backbone.

Properties

IUPAC Name |

ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O7/c1-5-22-15(18)11(17)8-10(16)9-6-12(19-2)14(21-4)13(7-9)20-3/h6-7H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXCNLSJKURIJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate typically involves the esterification of 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Electron-Withdrawing Groups: The 3,4,5-trimethoxyphenyl group (target compound) contains three methoxy (-OCH₃) substituents, which are strongly electron-donating. This enhances solubility in polar solvents compared to analogs with methyl groups (e.g., 2,4,6-trimethylphenyl in CAS 203870-51-3) .

Bioactivity: The trimethoxyphenyl moiety is associated with tubulin polymerization inhibition in cancer research, suggesting the target compound may share similar mechanisms with derivatives like combretastatin analogs .

Synthetic Accessibility :

Structural Similarity Analysis

Using Tanimoto similarity scores (0–1 scale) from :

- Pyridin-3-yl derivative (CAS 92288-94-3) : Score = 0.87. High similarity due to analogous diketo-ester backbone.

- Quinolin-6-yl derivative (CAS 1807546-67-3): Score = 0.85. Lower similarity due to bulkier heterocycle .

- p-Tolyl derivative (CAS 5814-37-9) : Score = 0.81. Reduced similarity from lack of oxygenated substituents .

Biological Activity

Ethyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of the compound's synthesis, biological effects, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula . It is synthesized through the esterification of 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoic acid with ethanol under acidic conditions. The presence of the trimethoxyphenyl group enhances its lipophilicity and potential interaction with biological targets .

Anticancer Properties

Research indicates that this compound exhibits moderate Src kinase inhibitory activity. Src kinases are critical in various signaling pathways associated with cancer cell growth and metastasis. In a study evaluating various derivatives of ethyl 2,4-dioxo-4-arylbutanoates, it was found that this compound displayed an IC50 value comparable to staurosporine (a known kinase inhibitor), suggesting potential as an anticancer agent .

Table 1: Src Kinase Inhibitory Activity

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. This compound is hypothesized to possess similar capabilities due to its structural features. Compounds with multiple methoxy groups have been associated with enhanced activity against various microbial strains .

The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors. The trimethoxyphenyl moiety may facilitate binding to target proteins involved in cell signaling pathways related to cancer proliferation and microbial resistance .

Case Studies and Research Findings

- Src Kinase Inhibition : In a detailed study on ethyl 2,4-dioxo-4-arylbutanoates, several derivatives were synthesized and evaluated for their Src kinase inhibitory activities. The study concluded that modifications on the phenolic ring significantly influenced the inhibitory potency against Src kinases .

- Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties by scavenging free radicals. This activity may contribute to its overall therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.